4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol
Brand Name: Vulcanchem
CAS No.: 109806-71-5
VCID: VC0195019
InChI: InChI=1S/C19H23ClN2O/c20-18-8-6-17(7-9-18)19(16-4-2-1-3-5-16)22-12-10-21(11-13-22)14-15-23/h1-9,19,23H,10-15H2
SMILES: C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Molecular Formula: C19H23ClN2O
Molecular Weight: 330.8 g/mol

4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol

CAS No.: 109806-71-5

VCID: VC0195019

Molecular Formula: C19H23ClN2O

Molecular Weight: 330.8 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol - 109806-71-5

Description

4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol, also known as Cetirizine ethanol or Cetirizine impurity G, is a chemical compound with the molecular formula C19H23ClNO . It has a molecular weight of 330.8 g/mol . This compound is related to cetirizine, a common antihistamine, and is specifically identified as an impurity in the production of (R)-Cetirizine . It is also used in synthesizing antifungal triazole and imidazole derivatives .

Chemically, 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol is derived from piperazine, modified with chlorophenyl and phenylmethyl groups . Piperazine itself is a simple organic compound with the formula C4H10N2, and 1-Piperazineethanol (C6H14N2O) is another related compound . 1-Piperazineethanol is also known under different names such as N-(β-Hydroxyethyl)piperazine, 1-(2-Hydroxyethyl)piperazine, N-(2-Hydroxyethyl)piperazine or 2-Piperazinoethanol . It has a boiling point of 246 °C and a melting point of 147-148 °C .

From a safety perspective, aggregated GHS information indicates potential hazard classifications, advising on precautions such as avoiding swallowing and practicing thorough washing . Companies reporting to the ECHA C&L Inventory provide this data, though variations may occur due to impurities or additives .

CAS No. 109806-71-5
Product Name 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol
Molecular Formula C19H23ClN2O
Molecular Weight 330.8 g/mol
IUPAC Name 2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol
Standard InChI InChI=1S/C19H23ClN2O/c20-18-8-6-17(7-9-18)19(16-4-2-1-3-5-16)22-12-10-21(11-13-22)14-15-23/h1-9,19,23H,10-15H2
Standard InChIKey ZJQSBXXYLQGZBR-UHFFFAOYSA-N
SMILES C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Canonical SMILES C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Appearance White to Off-White Low-Melting Solid
Purity > 95%
Synonyms 2-[4-[(RS)-(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol
PubChem Compound 3419898
Last Modified Aug 15 2023

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